molecular formula C19H22N2O5 B2832223 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate CAS No. 875156-82-4

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2832223
CAS No.: 875156-82-4
M. Wt: 358.394
InChI Key: UKTPPEDFUHAKMW-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system. The core structure features a 5-methoxy and 3-methyl substitution on the benzofuran ring, coupled with a [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl ester at the C2 position. Structural characterization methods such as $ ^1 \text{H-NMR} $ and X-ray crystallography (e.g., for compound VI in ) are critical for confirming regiochemistry and stereoelectronic effects .

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-11(2)19(4,10-20)21-16(22)9-25-18(23)17-12(3)14-8-13(24-5)6-7-15(14)26-17/h6-8,11H,9H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTPPEDFUHAKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: Methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like methyl iodide and sodium methoxide.

    Attachment of the Carbamoyl and Cyano Groups: The carbamoyl group can be introduced via the reaction of the benzofuran derivative with isocyanates, while the cyano group can be added through nucleophilic substitution reactions using cyanide salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzofuran core can participate in various substitution reactions, including nucleophilic aromatic substitution, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, methyl iodide, cyanide salts.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones depending on the site of oxidation.

    Reduction: Amines from the reduction of the cyano group.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, this compound can be studied for its potential pharmacological activities. Benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound could be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The cyano and carbamoyl groups could enhance binding affinity to specific molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its combination of methoxy, methyl, and cyano-carbamoyl groups. Below is a comparative analysis with related derivatives:

Table 1: Substituent and Functional Group Comparison

Compound Name / ID Benzofuran Substituents Ester/Acetyl Modifications Key Functional Groups Reference
Target Compound 5-OCH₃, 3-CH₃ [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl ester Cyano, carbamoyl, methoxy N/A
Compound III () 4-Br, 6-(dibromoacetyl), 5-OH Methyl ester Bromo, acetyl, hydroxyl
Compound V () 4-Cl, 6-(chloroacetyl), 5-OH Methyl ester Chloro, acetyl, hydroxyl
Compound VI () 4-Cl, 6-(dichloroacetyl), 5-OH Methyl ester Chloro, acetyl, hydroxyl
Enamine Catalogue Compound 1-methylpyrrolo[1,2-a]pyrazine 2-{pyrrolo[1,2-a]pyrazin-2-yl}acetamide Trifluoromethyl, pyrazole

Key Observations:

Substituent Effects: The target compound’s methoxy group (electron-donating) contrasts with halogen (Br, Cl; electron-withdrawing) substituents in compounds III, V, and VI. This difference may enhance solubility in polar solvents compared to halogenated analogs .

Synthesis Pathways: Halogenated derivatives (III, V, VI) were synthesized via dimethyl sulfate-mediated methylation followed by halogenation of acetyl groups . The target compound likely requires alternative strategies (e.g., cyano-group incorporation via nucleophilic substitution or coupling reactions).

Structural Characterization: X-ray crystallography (e.g., for compound VI) and $ ^1 \text{H-NMR} $ (used for all derivatives in ) are standard for confirming regiochemistry and steric effects .

Hypothetical Property Analysis Based on Structural Analogues

While experimental data for the target compound are lacking, inferences can be drawn from structural analogs:

Table 2: Theoretical Physicochemical Properties

Property Target Compound Compound III (Br-substituted) Enamine Catalogue Compound
Molecular Weight ~375–400 g/mol (estimated) 462.2 g/mol (measured) 352.28 g/mol (reported)
Polarity High (cyano, methoxy) Moderate (Br, hydroxyl) Moderate (trifluoromethyl, pyrazole)
Lipophilicity (LogP) ~2.5–3.5 (estimated) ~3.8–4.5 (estimated) ~2.0–2.5 (estimated)
Solubility Higher in polar solvents Low (halogens increase hydrophobicity) Moderate (amide enhances solubility)

Implications:

  • The target compound’s cyano and methoxy groups likely improve aqueous solubility compared to halogenated derivatives (III, V, VI), which prioritize lipophilicity for membrane permeability .
  • The carbamoyl ester may confer metabolic stability relative to acetylated analogs prone to hydrolysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular packing. Optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. For challenging cases (e.g., twinning), employ SHELXD for structure solution and validate with R-factor convergence tests .

Q. Which analytical techniques are critical for assessing purity and stability during synthesis?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients for baseline separation.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm functional groups and detect impurities.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the carbamoylation step?

  • Methodology :

  • Catalyst Screening : Test bases like DBU or DMAP to enhance nucleophilic reactivity of the carbamoyl group.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) for solubility and reaction kinetics.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
    • Data Table :
CatalystSolventYield (%)Purity (HPLC)
DBUDMF7899.2
DMAPTHF6598.5

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Account for protein flexibility and solvation effects (e.g., explicit water models).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate docking poses.
  • Site-Directed Mutagenesis : Test key residues predicted by docking to confirm interaction hotspots .

Q. How can co-elution issues in HPLC analysis of degradation products be addressed?

  • Methodology :

  • Hyphenated Techniques : LC-MS/MS or LC-NMR to resolve overlapping peaks via mass fragmentation or structural fingerprints.
  • Gradient Optimization : Extend runtime or use stepwise gradients (e.g., 5% → 95% acetonitrile over 40 min).
  • Derivatization : Introduce UV-active tags (e.g., dansyl chloride) for enhanced detection .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition by this compound?

  • Methodology :

  • Kinetic Assays : Measure VmaxV_{max} and KmK_m under varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive).
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., cytochrome P450) to identify binding motifs.
  • Fluorescence Quenching : Monitor tryptophan emission shifts upon ligand binding to infer conformational changes .

Q. How can spectral discrepancies between NMR and crystallographic data be reconciled?

  • Methodology :

  • Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomers.
  • Neutron Diffraction : Resolve hydrogen atom positions in the crystal lattice, which are poorly defined in X-ray data.
  • DFT Calculations : Compare experimental NMR shifts with quantum-mechanically derived values to validate conformers .

Data Contradiction Analysis

Q. When crystallographic data suggests planar benzofuran rings but DFT predicts non-planarity, how should this be interpreted?

  • Methodology :

  • Torsional Angle Analysis : Compare dihedral angles from SCXRD with DFT-optimized geometries.
  • Hirshfeld Surface Analysis : Assess crystal packing forces (e.g., π-stacking) that may enforce planarity.
  • Solid-State vs. Solution Studies : Use NOESY NMR to detect conformational flexibility in solution .

Methodological Best Practices

  • Synthetic Protocols : Always include inert atmosphere (N₂/Ar) for steps involving moisture-sensitive reagents (e.g., cyanomethylation).
  • Crystallization : Screen solvents (e.g., EtOAc/hexane) using microbatch under oil for high-quality crystals.
  • Bioactivity Validation : Pair in vitro assays with in silico ADMET predictions to prioritize lead compounds .

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